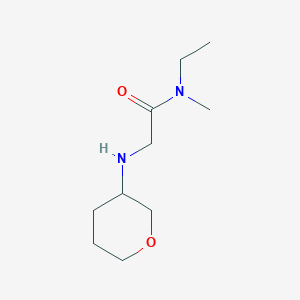![molecular formula C17H19FN2O B7570372 N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide](/img/structure/B7570372.png)
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a critical role in cytokine signaling pathways. PF-06463922 has shown promise as a potential therapeutic agent for the treatment of various autoimmune diseases, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.
作用机制
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide targets TYK2, a member of the JAK family of enzymes. TYK2 plays a critical role in cytokine signaling pathways, which are involved in the regulation of immune responses. By inhibiting TYK2, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide blocks the production of pro-inflammatory cytokines, leading to a reduction in inflammation and improved disease symptoms.
Biochemical and Physiological Effects
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been shown to have a selective and potent inhibitory effect on TYK2. In preclinical studies, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been found to reduce the production of pro-inflammatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha). These cytokines play a critical role in the pathogenesis of autoimmune diseases.
实验室实验的优点和局限性
One advantage of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its selectivity for TYK2. This selectivity reduces the risk of off-target effects, which can lead to unwanted side effects. However, one limitation of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is its poor solubility, which can make it difficult to administer in vivo. Additionally, the high cost of synthesis may limit its use in large-scale experiments.
未来方向
There are several potential future directions for research on N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide. One area of interest is the development of more potent and selective inhibitors of TYK2. Another area of interest is the investigation of the efficacy of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide in combination with other therapeutic agents. Additionally, further studies are needed to better understand the long-term safety and efficacy of N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide in humans.
合成方法
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively modify the chemical structure of the starting materials to produce the final product. The synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune diseases. In a mouse model of psoriasis, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide was found to significantly reduce skin inflammation and improve disease symptoms. Similarly, in a mouse model of inflammatory bowel disease, N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide was found to reduce inflammation and improve intestinal function.
属性
IUPAC Name |
N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c1-11-3-5-14(7-12(11)2)17(21)20-10-15-6-4-13(9-19)8-16(15)18/h3-8H,9-10,19H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIDVFSLSMZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)CN)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Methylphenyl)sulfonylmethyl]benzonitrile](/img/structure/B7570290.png)
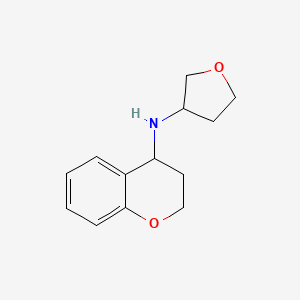
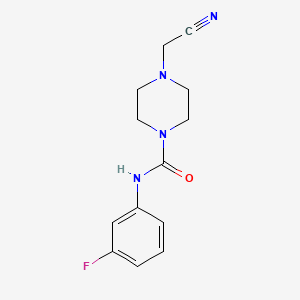
![2-[4-(2-Aminophenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7570305.png)
![N-[(2,5-difluorophenyl)methyl]-3-methylquinoxalin-2-amine](/img/structure/B7570314.png)
![2-[(1-Benzothiophen-5-ylamino)methyl]-4-methylphenol](/img/structure/B7570323.png)


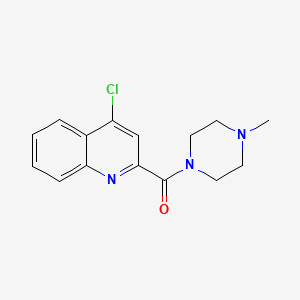
![5-[[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl]thiophene-2-carboxylic acid](/img/structure/B7570343.png)
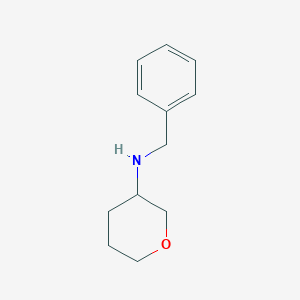
![N-[1-(3,4-dichlorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7570367.png)
![N-(oxan-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7570378.png)
